N744 tosylate N744 tosylate
Brand Name: Vulcanchem
CAS No.: 72616-22-9
VCID: VC8171206
InChI: InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
SMILES: CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Molecular Formula: C32H36N2O7S3
Molecular Weight: 656.8 g/mol

N744 tosylate

CAS No.: 72616-22-9

Cat. No.: VC8171206

Molecular Formula: C32H36N2O7S3

Molecular Weight: 656.8 g/mol

* For research use only. Not for human or veterinary use.

N744 tosylate - 72616-22-9

Specification

CAS No. 72616-22-9
Molecular Formula C32H36N2O7S3
Molecular Weight 656.8 g/mol
IUPAC Name 2-[(2Z)-2-[(2E)-2-[[3-(2-hydroxyethyl)-5-methoxy-1,3-benzothiazol-3-ium-2-yl]methylidene]butylidene]-5-methoxy-1,3-benzothiazol-3-yl]ethanol;4-methylbenzenesulfonate
Standard InChI InChI=1S/C25H29N2O4S2.C7H8O3S/c1-4-17(13-24-26(9-11-28)20-15-18(30-2)5-7-22(20)32-24)14-25-27(10-12-29)21-16-19(31-3)6-8-23(21)33-25;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,13-16,28-29H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Standard InChI Key FUAAALBHKARVSX-UHFFFAOYSA-M
Isomeric SMILES CC/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)/C=C\3/N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
SMILES CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Canonical SMILES CCC(=CC1=[N+](C2=C(S1)C=CC(=C2)OC)CCO)C=C3N(C4=C(S3)C=CC(=C4)OC)CCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Introduction

Chemical Structure and Properties

N744 tosylate (CAS 72616-22-9) is the toluenesulfonate salt of 3,3'-bis(beta-hydroxyethyl)-9-ethyl-5,5'-dimethoxythiacarbocyanine. Its molecular formula and structural features are key to its biological activity.

PropertyValue/Description
Molecular WeightNot explicitly stated (parent compound: ~500 g/mol; tosylate adds ~171 g/mol )
Charge at Physiological pHPositively charged due to the cyanine backbone and tosylate counterion
SolubilityLikely enhanced in aqueous solutions due to ionic character
Related CompoundsCongo Red (structurally similar aromatic dye; non-therapeutic due to toxicity )

The tosylate form improves solubility and stability compared to the iodide salt (N744 iodide), facilitating experimental handling .

Mechanism of Action

N744 tosylate inhibits tau aggregation through direct interaction with amyloidogenic regions of the protein.

Key Interactions

  • Target Site: Binds to the VQIVYK hexapeptide (amino acids 306–311), a critical aggregation-prone sequence in tau’s third microtubule-binding repeat .

  • Structural Disruption: Prevents β-sheet formation by stabilizing disordered tau conformations, as shown in molecular dynamics simulations .

  • Filament Dynamics:

    • Inhibits Elongation: Reduces total filament length without affecting nucleation lag time .

    • Induces Disaggregation: Shifts equilibrium toward monomeric tau by binding to filament ends .

Research Findings

In Vitro Studies

Study FocusMethodologyKey Findings
Filament InhibitionTransmission electron microscopy (TEM) and thioflavin T fluorescence - Dose-dependent reduction in filament length
- No effect on nucleation kinetics
Critical ConcentrationEquilibrium solubility experiments - N744 shifts equilibrium toward tau monomers
- Antagonized by hyperphosphorylated tau
Microsphere-Mediated AggregationIn vitro assays with microspheres - Reduced fibril formation on microsphere surfaces
- Altered fibril morphology

Comparative Efficacy

N744 tosylate demonstrates distinct advantages over other inhibitors:

CompoundMechanismBBB PermeabilityToxicityClinical Status
N744 Tosylateβ-sheet disruptionUnknown Low Preclinical
Methylene BlueRedox modulationModerate Moderate Phase III
Congo RedFibril stabilizationLow High Non-therapeutic

Future Directions

  • In Vivo Testing: Assess efficacy in transgenic tauopathy models.

  • Derivative Optimization: Engineer analogs with improved BBB permeability or reduced toxicity.

  • Synergistic Therapies: Combine with chaperone modulators (e.g., Hsp90 inhibitors) to enhance clearance .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator